4-(Methylthio)benzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Methylthio)benzyl alcohol involves the reduction of 4-(Methylthio)benzaldehyde. This reduction can be achieved using sodium borohydride as the reducing agent in a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, this compound can be produced through a multi-step process starting from p-chlorobenzaldehyde. The steps include:
- Reaction of p-chlorobenzaldehyde with methyl mercaptan sodium in toluene solution to form p-methyl mercaptobenzaldehyde.
- Reduction of p-methyl mercaptobenzaldehyde with sodium borohydride to yield this compound.
- Conversion of this compound to 4-(Methylthio)benzyl chloride using hydrochloric acid.
- Conversion of 4-(Methylthio)benzyl chloride to 4-(Methylthio)phenylacetonitrile using sodium cyanide in dimethyl sulfoxide (DMSO) solution .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-(Methylthio)benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to 4-(Methylthio)benzyl chloride using thionyl chloride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper powder, oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde.
Reduction: 4-(Methylthio)benzylamine.
Substitution: 4-(Methylthio)benzyl chloride.
Scientific Research Applications
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzyl alcohol depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound typically undergoes chemical transformations that involve the activation of the benzyl alcohol moiety or the methylthio group. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a methylthio group.
4-Chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of a methylthio group.
4-Hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a methylthio group.
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, providing a versatile platform for the synthesis of diverse organic compounds .
Properties
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
Record name | 4-(Methylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-90-0 | |
Record name | 4-(Methylthio)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?
A1: Yes, this compound can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:
- Tolerance to coordinating groups: This method successfully oxidizes this compound, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []
Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?
A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from this compound, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.
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